2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one
Description
Significance of the Isoquinolinone Scaffold as a Privileged Structure in Chemical Biology and Medicinal Chemistry Research
The isoquinoline (B145761) framework is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgresearchgate.net This term denotes a molecular core structure that is capable of binding to multiple, diverse biological targets, making it a fertile ground for drug discovery. nih.gov Isoquinoline and its derivatives, including the isoquinolinone subclass, are embedded in numerous natural alkaloids and synthetic molecules that exhibit a vast array of pharmacological activities. nih.govwisdomlib.org
These biological effects are remarkably diverse, encompassing:
Anticancer researchgate.netnih.gov
Antimicrobial nih.gov
Antifungal researchgate.netwisdomlib.org
Anti-inflammatory nih.govwisdomlib.org
Antimalarial researchgate.netresearchgate.net
Antiviral wisdomlib.org
Enzyme inhibition nih.gov
The structural versatility and proven therapeutic potential of the isoquinoline core have made its synthesis and functionalization an engrossing and persistent topic for synthetic organic and medicinal chemists. nih.govrsc.org This intensive research interest underscores the scaffold's role as an invaluable template in the development of novel therapeutic agents. rsc.orgresearchgate.net
Rationale for the Academic Investigation of 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one and its Analogues
The academic pursuit of this compound is predicated on a foundational principle of medicinal chemistry: the strategic combination of well-understood pharmacophores to create novel molecular entities with potentially enhanced or new biological activities. The rationale is twofold, stemming from its constituent parts: the isoquinolinone core and the 4-hydroxyphenyl substituent.
Firstly, the isoquinolinone scaffold provides a robust, biologically relevant framework. researchgate.netwisdomlib.org Its inherent ability to interact with various biological systems makes it an ideal starting point for designing new bioactive compounds. researchgate.net Secondly, the 4-hydroxyphenyl (phenol) group is a crucial functional group in many established drugs and biologically active molecules. openmedicinalchemistryjournal.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions within the active sites of enzymes and receptors, a feature often critical for biological efficacy. openmedicinalchemistryjournal.com
Research into analogues, such as the related 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one, is driven by an interest in the outstanding bioactivity of such derivatives. nih.gov By synthesizing and evaluating a series of related compounds, researchers can systematically explore structure-activity relationships (SAR). This process helps to understand how specific structural modifications, like the position of the hydroxyl group or the addition of other substituents on the phenyl ring, influence biological activity, providing crucial information for the future design of more potent agents. nih.govrsc.org
Overview of Research Trajectories for Phenyl-Substituted Isoquinolinone Derivatives
Research into phenyl-substituted isoquinolinone derivatives has branched into several distinct therapeutic areas, demonstrating the scaffold's versatility. Key research trajectories include the development of anticancer agents, compounds targeting the central nervous system, and antimicrobial agents.
One significant area of investigation is in oncology. A series of 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives were synthesized and evaluated as potential tubulin polymerization inhibitors, a mechanism used by several successful anticancer drugs. nih.gov One compound from this series, bearing a 3'-hydroxy and 4'-methoxy substituted phenyl ring, was identified as conferring optimal bioactivity, highlighting a new structural class for developing novel antitumor agents. nih.gov
In the field of neuropharmacology, phenyl-substituted tetrahydroisoquinolines have been explored as potential antagonists for dopamine (B1211576) receptors. acs.org More recently, a "multi-target-directed ligand" approach was used to create hybrids of benzothiazole (B30560) and (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. nih.gov These compounds were designed to simultaneously inhibit both monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of neurodegenerative diseases. nih.gov Several of these derivatives displayed excellent dual-inhibitory activity in vitro. nih.gov
A third research trajectory involves antimicrobial applications. In an effort to develop agents for plant disease management, a large library of 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one, many with phenyl substitutions, were synthesized and tested against various phytopathogens. rsc.org The study found that the compounds had superior activity against the oomycete Pythium recalcitrans. rsc.org The most potent compound, I23, showed a higher in vitro potency than the commercial fungicide hymexazol. rsc.org
Table 1: Biological Activity of Selected Phenyl-Substituted Isoquinolinone Derivatives This interactive table showcases the inhibitory activity of synthesized benzothiazole-isoquinoline derivatives against key enzymes in neurodegenerative disease.
| Compound ID | Substitution on Benzothiazole | MAO-B IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 4b | 6-fluoro | 0.052 | 3.59 |
| 4d | 6-chloro | 0.041 | 1.83 |
| 4f | 6-bromo | 0.039 | 1.48 |
| 4g | 6-iodo | 0.027 | 1.25 |
| 4i | 5,6-dimethyl | 0.046 | 2.51 |
| Data sourced from Molecules (2022). nih.gov |
Table 2: Synthesis and Characterization Data for Selected 2-Aryl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives This table provides examples of the characterization data generated during the synthesis of isoquinolinone analogues for antioomycete activity studies.
| Compound ID | N-Aryl Substituent | Yield (%) | Melting Point (°C) |
| I18 | 4-Ethoxyphenyl | 75.1 | 207-209 |
| I25 | 4-Chlorophenyl | 66.4 | 200-201 |
| I26 | 4-Bromophenyl | 72.7 | 211-213 |
| I29 | 4-(Ethoxycarbonyl)phenyl | 69.8 | 187-189 |
| Data sourced from Pest Management Science (2023). nih.gov |
Contextualizing this compound within the Broader Landscape of Heterocyclic Compound Research
Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are of paramount importance in the chemical and life sciences. openmedicinalchemistryjournal.comijsrtjournal.com They form the basis of countless natural products, including vitamins and alkaloids, and are a cornerstone of the pharmaceutical industry. wisdomlib.orgopenmedicinalchemistryjournal.com
Within this vast landscape, the isoquinolinone structure holds a significant position. It is a heterocyclic aromatic compound, an isomer of quinoline (B57606), and is characterized by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. wisdomlib.org Specifically, it belongs to the N-heteroaromatic class, which also includes related structures like quinolones. sapub.org The investigation of this compound is therefore a focused effort within the much larger scientific endeavor to synthesize and evaluate novel heterocyclic systems. researchgate.net This research contributes to the systematic exploration of chemical space, aiming to uncover molecules with novel properties for diverse applications, from human medicine to agriculture. rsc.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)15(18)16-14/h1-9,17H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXSRTRJTOGLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20434-92-8 | |
| Record name | NSC341341 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Strategies for 2 4 Hydroxyphenyl Isoquinolin 1 2h One and Its Derivatives
Historical and Contemporary Approaches to Isoquinolinone Core Synthesis
The isoquinolinone framework is a privileged scaffold found in numerous natural products and pharmacologically active compounds. researchgate.net Consequently, a multitude of synthetic methods for its construction have been developed over the years.
Classical methods for isoquinoline (B145761) and isoquinolinone synthesis are foundational to the field and typically involve intramolecular cyclization reactions driven by strong acids and high temperatures. pnas.orgnih.gov
Bischler-Napieralski Reaction: This reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines or isoquinolinones. nih.gov The process involves the acid-catalyzed cyclization of β-arylethylamides. pnas.orgnih.gov Dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are essential, and the reaction mechanism is believed to proceed through a nitrilium ion intermediate. pnas.orgmdpi.com While powerful, the traditional conditions are often harsh and may not be suitable for substrates with sensitive functional groups. pnas.orglibretexts.org Modern modifications have introduced milder reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to effect the cyclodehydration under less forcing conditions. libretexts.org
Pictet-Spengler Reaction: A related classical method is the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, a reduced precursor to the target scaffold. nih.govrsc.org The reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion under acidic conditions. rsc.orgmdpi.com While traditionally used for tetrahydroisoquinolines, variations can lead to isoquinolinones, for instance, by using keto-acids as the carbonyl component. nih.gov
Pomeranz–Fritsch Reaction: This reaction provides a direct route to the isoquinoline ring system from the acid-catalyzed cyclization of a benzalaminoacetal, formed by condensing a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. nih.govresearchgate.netresearchgate.net The reaction offers a pathway to isoquinolines with substitution patterns that are difficult to achieve through other means. researchgate.net However, yields can be variable, and the strongly acidic conditions can limit its applicability. researchgate.netwikipedia.org
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, providing milder, more efficient, and more functional-group-tolerant alternatives to classical methods. acs.org
Rhodium(III)-Catalyzed C-H Activation: Rhodium catalysis has emerged as a powerful tool for constructing isoquinolinone scaffolds. acs.org These methods often involve the C-H activation of a benzamide (B126) derivative, followed by annulation with an alkyne. acs.org The N-substituted amide group acts as an internal directing group, guiding the catalyst to the ortho C-H bond for activation. This strategy allows for the synthesis of highly substituted isoquinolinones under relatively mild conditions. rsc.orgmdpi.com
Suzuki Coupling: The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organohalide, offers a versatile method for forming carbon-carbon bonds. mdpi.com In the context of isoquinolinone synthesis, it can be employed in a sequential process where a 2-halobenzonitrile is first coupled with a vinyl boronate. researchgate.net The resulting styrene (B11656) derivative then undergoes a subsequent cyclization to furnish the 3,4-unsubstituted isoquinolin-1(2H)-one. researchgate.net
Copper-Catalyzed α-Arylation: Copper catalysis provides a concise and economical route to functionalized isoquinolin-1(2H)-ones. nih.govnih.gov One effective strategy involves the copper-catalyzed annulation of ketones with 2-halobenzamides. nih.govnih.gov This method, which constitutes an intramolecular α-arylation of the ketone, is applicable to a wide range of ketones and provides the desired isoquinolinone products in moderate to excellent yields. nih.gov
Table 1: Comparison of Modern Catalytic Strategies for Isoquinolinone Core Synthesis
| Method | Catalyst System | Key Reactants | General Conditions | Advantages |
| Rh(III)-Catalyzed C-H Activation | [RhCp*Cl₂]₂ / CsOAc | Benzamide derivative, Alkyne | Mild conditions, often in an alcohol solvent | High atom economy, broad substrate scope, good yields. acs.org |
| Suzuki Coupling (Sequential) | Pd(PPh₃)₄ / Base | 2-Halobenzonitrile, Vinyl boronate | Two-step process: coupling followed by cyclization | Access to 3,4-unsubstituted isoquinolinones, uses commercial materials. researchgate.net |
| Copper-Catalyzed α-Arylation | CuI / Base | 2-Halobenzamide, Ketone | Ligand-free, polar solvent (e.g., DMSO) | Cost-effective catalyst, readily available starting materials, good functional group tolerance. nih.govnih.gov |
Advanced synthetic strategies often employ tandem or cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.
Arynes and Oxazoles: A notable transition-metal-free approach involves the reaction of arynes with substituted oxazoles. nih.gov This transformation proceeds through a tandem sequence initiated by a [4+2] Diels-Alder cycloaddition. The resulting intermediate undergoes a ring-opening and tautomerization process to yield functionalized isoquinolin-1(2H)-ones. nih.govyoutube.com This method provides access to unique substitution patterns, such as 4-amino isoquinolin-1(2H)-ones. nih.gov
Targeted Synthesis of 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one
The introduction of the 4-hydroxyphenyl group onto the nitrogen atom of the isoquinolinone core presents specific synthetic challenges, primarily related to the reactivity of the phenolic hydroxyl group and the formation of the C(aryl)-N bond.
The synthesis of this compound generally requires a strategy that can form the N-aryl bond efficiently. The two most prominent modern methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
Protecting Group Strategy: The free hydroxyl group on the phenyl ring can be acidic and may interfere with certain reaction conditions, particularly those employing strong bases. It can also be a site for competing O-arylation. Therefore, a common strategy involves protecting the hydroxyl group, for example as a methoxy (B1213986) (–OCH₃) or a silyl (B83357) ether (e.g., –OTBS), performing the N-arylation coupling reaction, and then deprotecting it in a final step to reveal the target compound.
Direct Coupling: Alternatively, reaction conditions can be optimized to allow for the direct coupling of isoquinolin-1(2H)-one with a 4-halophenol or 4-aminophenol (B1666318) derivative, avoiding the need for protection-deprotection steps. This is often achievable with modern catalytic systems that exhibit high chemoselectivity.
The key bond formation is the N-arylation, which can be accomplished using palladium or copper catalysts.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and general method for forming C-N bonds between an amine and an aryl halide or triflate. wikipedia.orgacsgcipr.org To synthesize the target molecule, one could couple isoquinolin-1(2H)-one (acting as the amine component) with a 4-halo-phenol derivative (e.g., 4-iodophenol). The reaction typically requires a palladium catalyst, a specialized phosphine (B1218219) ligand (such as XPhos or SPhos), and a base. acsgcipr.orgwikipedia.org
Ullmann Condensation: A classical alternative is the copper-catalyzed Ullmann reaction, which couples an amine or alcohol with an aryl halide. nih.gov While traditional Ullmann conditions are harsh, modern protocols use catalytic amounts of a copper salt (e.g., CuI) with a ligand (like 1,10-phenanthroline (B135089) or an amino acid) and a base, allowing the reaction to proceed under milder conditions. nih.govnih.gov This method can be used to couple isoquinolin-1(2H)-one with a 4-halophenol. rsc.org
Achieving an efficient synthesis of this compound requires careful optimization of the N-arylation step. The choice of catalyst, ligand, base, solvent, and temperature is crucial for maximizing yield and minimizing side products.
The development process typically involves screening several parameters, as illustrated in the hypothetical optimization table below, which is based on common findings in modern C-N coupling literature.
Table 2: Representative Optimization of N-Arylation for 2-Arylisoquinolin-1(2H)-one Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | Toluene | 110 | 65 |
| 2 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 78 |
| 3 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Dioxane | 100 | 72 |
| 4 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMF | 120 | 85 |
| 5 | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 130 | 81 |
| 6 | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS | THF | 80 | 75 |
This table is illustrative and represents typical screening parameters for N-arylation reactions. Optimal conditions depend on the specific substrates.
The screening process often reveals that for N-arylation of lactams, copper-catalyzed systems (Ullmann-type) can be highly effective and more economical than palladium systems. researchgate.netrsc.org Solvents like DMF or DMSO are common, and bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are frequently employed. nih.gov The temperature required can vary significantly based on the reactivity of the aryl halide and the chosen catalytic system. nih.gov Careful optimization allows for the development of a robust and scalable process for the synthesis of the target compound and its derivatives.
Methodologies for Structural Diversification of this compound Analogues
The generation of diverse libraries of this compound analogues hinges on robust synthetic methods that permit variations at multiple positions on the molecule. The isoquinolone scaffold is a recognized "privileged structure" in medicinal chemistry, valued for its ability to interact with a wide range of biological targets. nih.gov Methodologies often focus on late-stage diversification, where a common intermediate is modified to produce a range of final compounds.
Transition-metal-catalyzed reactions are prominent in the synthesis of the core isoquinolone structure. organic-chemistry.orgmdpi.com For instance, rhodium-catalyzed C-H activation and annulation reactions, or palladium-catalyzed cascade reactions, provide efficient routes to the isoquinolone skeleton, which can then be further functionalized. organic-chemistry.org A particularly relevant approach for creating N-aryl isoquinolones involves the reaction of 2-halobenzamides with various coupling partners. organic-chemistry.org Another powerful method is the Castagnoli–Cushman reaction, which has been used to synthesize large libraries of 3,4-dihydroisoquinolin-1(2H)-one derivatives, demonstrating its utility for generating structural diversity. rsc.orgnih.gov
Design Principles for Substituent Variation at the Isoquinolinone Core and Phenyl Ring
The design of new analogues is guided by structure-activity relationship (SAR) studies, which aim to understand how specific chemical modifications influence biological activity. For isoquinolin-1(2H)-one derivatives, the primary points for variation are the isoquinolinone core itself and the N-linked phenyl ring.
Isoquinolinone Core Modification: Substituents can be introduced at various positions of the isoquinoline ring system (e.g., C-3, C-4, C-6, C-7) to modulate the molecule's steric, electronic, and pharmacokinetic properties. nih.gov For example, in the development of tankyrase inhibitors, modifications to the isoquinolin-1(2H)-one scaffold were explored to enhance potency and selectivity. nih.gov Research into related 3,4-dihydroisoquinolin-1(2H)-one derivatives revealed that the presence and nature of a group at the C-4 position, such as a carboxyl group, were critical for certain biological activities. rsc.org
N-Phenyl Ring Substitution: The 4-hydroxyphenyl group is a key feature, but its phenolic hydroxyl can be masked, moved, or replaced to fine-tune activity. The phenyl ring itself offers multiple positions for substitution to explore the impact of electron-donating or electron-withdrawing groups. In a study of 3,4-dihydroisoquinolin-1(2H)-one derivatives with antioomycete activity, a series of compounds was synthesized with different substituents on the N-phenyl ring. nih.gov This allowed for a systematic investigation of how various electronic and steric profiles on this ring affect efficacy. For example, compounds with halogens (chloro, bromo, iodo) or small alkoxy groups (ethoxy) at the para-position of the phenyl ring were synthesized and evaluated. nih.gov This systematic variation is a cornerstone of medicinal chemistry design principles, aiming to optimize interactions with a biological target. dovepress.comresearchgate.net
The following table summarizes findings from a study on related dihydroisoquinolinone derivatives, illustrating the design principles for substituent variation on the N-phenyl ring. nih.gov
| Compound ID | N-Phenyl Ring Substituent | Activity (EC₅₀ in µM) |
| I18 | 4-Ethoxyphenyl | - |
| I23 | 4-(4-Chlorophenoxy)phenyl | 14 |
| I26 | 4-Bromophenyl | - |
| I27 | 4-Iodophenyl | - |
| Data sourced from a study on 3,4-dihydroisoquinolin-1(2H)-one derivatives against P. recalcitrans. |
This data highlights how modifying the N-phenyl substituent can significantly impact biological activity, with the 4-(4-chlorophenoxy)phenyl group (I23) conferring the highest potency in this specific assay. nih.gov
Exploration of Stereoselective Synthesis for Chiral Analogues
The introduction of chirality into drug molecules is a fundamental strategy for improving their therapeutic index, as enantiomers can have vastly different pharmacological and toxicological profiles. jocpr.com For analogues of this compound, introducing stereocenters, particularly at the C-3 and C-4 positions of the isoquinolinone core, can lead to the development of chiral compounds with potentially enhanced activity and selectivity.
Several innovative strategies for stereoselective synthesis are applicable:
Asymmetric Catalysis : This is a powerful technique for creating chiral molecules with high enantiomeric purity. jocpr.com It involves using a chiral catalyst, such as a transition metal complex with a chiral ligand, to preferentially form one enantiomer over the other. jocpr.com For the synthesis of chiral isoquinolinone analogues, this could involve an asymmetric version of a cyclization or annulation reaction.
Biocatalysis : The use of enzymes to catalyze reactions offers high selectivity under mild conditions. jocpr.com Enzymes like lipases and esterases are often used in the kinetic resolution of racemic mixtures to separate enantiomers. For complex heterocyclic structures, enzyme engineering and directed evolution are expanding the scope of biocatalysis to create specific, enantiomerically pure pharmaceutical intermediates. jocpr.com
Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials. For instance, a synthesis could begin with a chiral amino acid, which would impart its stereochemistry to the final isoquinolinone product.
Stereoselective Cycloadditions : Reactions like the aza-[4+2] cycloaddition can be rendered stereoselective using chiral auxiliaries or catalysts. Such methods have been successfully employed to construct optically enriched nitrogen-containing heterocyclic cores, providing a viable pathway to chiral isoquinolinone analogues. nih.gov
The development of a library of chiral ligands from natural products like (−)-isopulegol for use in asymmetric synthesis showcases the ongoing efforts to create new tools for producing enantiomerically pure compounds. researchgate.net These general strategies form the basis for the future exploration and production of specific chiral analogues of this compound.
Molecular and Cellular Mechanism of Action Studies of 2 4 Hydroxyphenyl Isoquinolin 1 2h One
Investigation of Molecular Targets and Their Modulations
The biological activity of a compound is defined by its interaction with specific molecular targets. For 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one, research has centered on its influence on various enzymes and receptor pathways.
The isoquinolinone core structure is a well-established pharmacophore for targeting several enzyme families.
Poly(ADP-ribose) Polymerase-1 (PARP-1): The isoquinolin-1(2H)-one structure is a known scaffold for the development of potent PARP-1 inhibitors. nih.govnih.gov PARP-1 is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. nih.gov The enzyme detects DNA damage and synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, which recruits the necessary DNA repair machinery. nih.govnih.gov Inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which can become lethal double-strand breaks during DNA replication. nih.gov This mechanism is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality. youtube.com While many 5-substituted isoquinolin-1-ones have been evaluated as PARP inhibitors, specific inhibitory data for this compound is not detailed in the provided search results. nih.gov However, the development of novel isoquinolinone-based PARP-1 inhibitors for cancer therapy remains an active field of research. nih.gov Next-generation PARP inhibitors are being designed for greater selectivity for PARP1 over PARP2 to potentially improve tolerability. youtube.com
Tyrosinase: Compounds with a phenolic structure are often investigated as tyrosinase inhibitors for applications in treating hyperpigmentation. mdpi.com Tyrosinase is a copper-containing enzyme that catalyzes the critical first steps in melanin (B1238610) synthesis. mdpi.com Research on other phenolic compounds, such as 2-(4-hydroxyphenyl)-5-(trifluoromethyl)benzo[d]thiazole, has identified them as potential tyrosinase inhibitors. mdpi.com Similarly, certain chalcone (B49325) derivatives containing a 2,4-dihydroxyphenyl moiety show potent, competitive inhibition of mushroom tyrosinase. nih.govnih.gov The hydroxyphenyl group is considered crucial for this inhibitory activity, suggesting that this compound could be a candidate for tyrosinase inhibition studies, although specific data is not available in the search results.
Protein Kinases, Topoisomerases, Cyclooxygenases, and Phosphodiesterases: While the broader class of isoquinoline (B145761) derivatives has been explored for activity against these enzymes, specific inhibition or activation profiles for this compound are not detailed in the provided search results. For instance, some isoquinoline derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an important target for inflammatory diseases. researchgate.net Similarly, certain isoquinoline derivatives have shown selectivity for COX-2 over COX-1 enzymes, but this was not for the specific compound . nih.gov
| Enzyme | Reported Activity for Isoquinolin-1(2H)-one Scaffold or Related Structures | Specific IC50/Ki Data for this compound |
|---|---|---|
| Poly(ADP-ribose) Polymerase-1 (PARP-1) | Known inhibitor scaffold. nih.govnih.gov | Data not available in provided sources. |
| Tyrosinase | Phenolic compounds are known inhibitors. mdpi.commdpi.com | Data not available in provided sources. |
| Protein Kinases | Data not available in provided sources. | Data not available in provided sources. |
| Topoisomerases | Data not available in provided sources. | Data not available in provided sources. |
| Cyclooxygenases (COX) | Some isoquinoline derivatives show selectivity for COX-2. nih.gov | Data not available in provided sources. |
| Phosphodiesterases (PDE) | Some isoquinoline derivatives inhibit PDE4. researchgate.net | Data not available in provided sources. |
Estrogen Receptors (ER): The 4-hydroxyphenyl group is a common feature in many estrogen receptor modulators. nih.govmdpi.com Compounds containing this moiety can exhibit high binding affinity for estrogen receptors (ERα and/or ERβ). nih.govresearchgate.net For example, various tris(4-hydroxyphenyl)alkenes and (1,4-disubstituted)-1,2,3-triazoles with hydroxyphenyl groups have been synthesized and tested for ER binding and agonist or antagonist activity. nih.govmdpi.com However, specific data on the interaction of this compound with estrogen receptors is not available in the search results.
Opioid Receptors: Isoquinoline structures are found in some opioid receptor ligands. nih.gov Opioid receptors (mu, delta, kappa) are G protein-coupled receptors (GPCRs) that modulate pain and other neurological functions. painphysicianjournal.comnih.gov Studies on N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines have shown them to be potent and selective opioid receptor pure antagonists. nih.gov While these compounds are structurally distinct, they highlight the potential for the isoquinoline scaffold to interact with opioid receptors. There is no specific information in the provided results about this compound binding to opioid receptors.
CRTH2: The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G protein-coupled receptor involved in inflammatory diseases. nih.gov A series of isoquinoline derivatives have been identified as potent CRTH2 receptor antagonists, demonstrating nanomolar binding affinity and functional antagonism. nih.gov These findings suggest the isoquinoline scaffold is a viable starting point for CRTH2 antagonist design, though specific interactions for this compound have not been reported.
KEAP1-NRF2 Pathway Components: The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative and electrophilic stress. nih.govglpbio.comfrontiersin.org Nrf2 is a transcription factor that, under stress conditions, translocates to the nucleus and activates the expression of antioxidant and detoxification genes. nih.govencyclopedia.pub Phenolic compounds, particularly chalcones which can also contain a hydroxyphenyl group, are known to activate the Nrf2 pathway. nih.gov They are thought to react with cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 release and activation. nih.gov While this mechanism is established for other phenolic compounds, direct evidence of this compound modulating the Keap1-Nrf2 pathway was not found in the search results.
The mechanism of action for PARP inhibitors is intrinsically linked to DNA. nih.gov These inhibitors prevent the repair of single-strand breaks, which are then converted to double-strand breaks during replication, leading to cell death in repair-deficient cancer cells. youtube.com While PARP inhibitors function through their interaction with the PARP enzyme at the site of DNA damage, direct binding studies analyzing the interaction between this compound itself and nucleic acids like DNA or RNA were not identified in the provided search results. nih.gov
Elucidation of Intracellular Signaling Pathway Modulations
The modulation of molecular targets by a compound triggers changes in intracellular signaling cascades.
DNA Damage Response Pathway: As a potential PARP inhibitor, this compound would primarily modulate the DNA damage response (DDR) pathway. By inhibiting PARP-1, the compound would prevent the recruitment of repair proteins to sites of DNA damage, thereby disrupting the base excision repair process. nih.govnih.gov
Inflammatory and Immune Signaling: Should the compound interact with targets like CRTH2 or Cyclooxygenases, it would modulate inflammatory signaling pathways. For example, CRTH2 antagonists inhibit prostaglandin (B15479496) D2-mediated signaling. nih.gov
Kinase Signaling Cascades: The mitogen-activated protein kinase (MAPK) pathway and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway are common cascades affected by various therapeutic agents. nih.gov These pathways regulate cell proliferation, differentiation, and apoptosis. nih.gov Specific modulation of these pathways by this compound has not been detailed.
Oxidative Stress Response: If the compound interacts with the Keap1-Nrf2 system, it would modulate the antioxidant response element (ARE)-driven gene expression, enhancing the cell's capacity to handle oxidative stress. nih.govfrontiersin.org
In Vitro Biochemical and Cellular Assay Methodologies for Functional Characterization
To characterize the function of compounds like this compound, various in vitro assays are employed.
Cell-free assays are crucial for determining direct inhibitory or activating effects on a purified enzyme target, providing key data such as IC₅₀ values.
PARP-1 Inhibition Assay: A common cell-free assay for PARP-1 measures the enzymatic consumption of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). mdpi.com The assay involves activating purified hPARP-1 enzyme with damaged DNA (e.g., DNA with strand breaks). In the presence of an inhibitor, NAD+ consumption is reduced. The remaining NAD+ can be quantified using a cycling reaction that produces a fluorescent or colorimetric signal, allowing for the determination of the inhibitor's potency. mdpi.com
Tyrosinase Inhibition Assay: The activity of tyrosinase inhibitors is typically evaluated using a spectrophotometric assay with mushroom tyrosinase. The assay measures the enzyme's ability to oxidize a substrate, such as L-tyrosine (monophenolase activity) or L-DOPA (diphenolase activity), into dopachrome (B613829). nih.gov The formation of dopachrome can be monitored by measuring the increase in absorbance at a specific wavelength (around 475-490 nm), and the inhibitor's potency (IC₅₀) is calculated by measuring the reduction in this activity at various inhibitor concentrations. nih.govnih.gov
Cell-Based Functional Response Assays
An extensive search of scientific literature and databases did not yield specific cell-based functional response assays for this compound, where viability or cytotoxicity was not the primary endpoint. While isoquinolinone derivatives, in general, have been investigated for various biological activities, dedicated studies measuring functional responses such as enzyme inhibition, receptor modulation, or effects on specific signaling pathways for this particular compound are not presently available. For instance, studies on other isoquinoline derivatives have explored their anti-inflammatory potential by examining their effects on markers like interleukin-1β and cyclooxygenase-2 (COX-2). researchgate.net However, similar functional data for this compound has not been reported.
Quantum Chemical and Computational Mechanistic Investigations
Computational studies are instrumental in predicting the behavior and interaction of molecules. mdpi.comnih.govnih.gov However, specific quantum chemical and computational investigations for this compound are not found in the reviewed literature. The following sections outline the types of computational studies that would be relevant for this compound, while noting the absence of specific data.
Density Functional Theory (DFT) Applications for Reactivity and Electronic Structure Prediction
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. Such studies on related heterocyclic compounds have provided insights into their chemical behavior. For this compound, DFT calculations could predict parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its electronic properties and reactivity. However, no specific DFT studies dedicated to this compound have been published.
Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction
Molecular docking and dynamics simulations are powerful tools for predicting how a ligand might bind to a protein target and the stability of this interaction over time. mdpi.comnih.gov These methods have been applied to various isoquinoline and quinazolinone derivatives to explore their potential as inhibitors of enzymes like COX-2 and their interaction with transcription factors such as NF-κB. researchgate.netnih.gov Such studies for this compound would be invaluable in identifying potential biological targets and understanding its mechanism of action at a molecular level. At present, there are no published molecular docking or dynamics simulation studies specifically for this compound.
Binding Free Energy Calculations and Conformational Analysis of Molecular Interactions
Binding free energy calculations, often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), provide a quantitative estimate of the affinity between a ligand and its target. frontiersin.orgresearchgate.net Conformational analysis helps to understand the different spatial arrangements a molecule can adopt and their energetic profiles. These computational approaches are critical for rational drug design. nih.govdntb.gov.ua A search of the scientific literature did not retrieve any studies that have performed binding free energy calculations or detailed conformational analysis for this compound.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 2 4 Hydroxyphenyl Isoquinolin 1 2h One Derivatives
Systematic Modification and Design of Chemical Space for Lead Generation
The isoquinolin-1(2H)-one core provides a versatile template for systematic chemical modification to generate lead compounds for various therapeutic targets. Researchers have explored substitutions at multiple positions of the isoquinoline (B145761) ring system and the N-phenyl substituent to build extensive chemical libraries.
One common strategy involves the synthesis of a series of substituted isoquinolin-1-ones to screen for specific biological activities, such as anticancer effects. nih.govkoreascience.kr A more targeted approach, known as fragment-based drug discovery (FBDD), has been successfully applied to isoquinoline derivatives. researchoutreach.org This method involves screening smaller molecular fragments that bind to a target protein and then merging or growing these fragments to create more potent lead compounds. researchoutreach.org For instance, by identifying fragments that bind to different positions on the isoquinoline ring (e.g., positions 4, 5, 6, and 7), researchers have merged these into single, highly potent disubstituted molecules targeting protein kinases. researchoutreach.org
Further examples of systematic design include:
Targeting CD36: A series of N-(2-arylethyl) isoquinoline derivatives were designed and synthesized to act as antagonists of the human scavenger receptor CD36, which is involved in the uptake of oxidized low-density lipoprotein (oxLDL). nih.gov
PDE Inhibition: Novel derivatives have been created by coupling a furoxan moiety to a spiro-isoquinolino piperidine (B6355638) scaffold, resulting in inhibitors of phosphodiesterase 5 (PDE5). nih.gov
Kinase Inhibitor Selectivity: To improve target selectivity, isoquinoline moieties have been tethered to other known pharmacophores, such as quinazoline (B50416), to create hybrid molecules with enhanced and more selective inhibitory activity against specific kinases like HER2. nih.gov
| Modification Strategy | Therapeutic Target/Application | Key Finding/Example | Reference |
|---|---|---|---|
| Fragment-Based Merging | Protein Kinase Inhibition | Merging fragments at positions 5 and 7 of the isoquinoline ring generated a potent kinase inhibitor. | researchoutreach.org |
| N-Aryl Ethyl Substitution | CD36 Antagonism | N-(2-arylethyl) isoquinolines showed potential as CD36 antagonists for managing oxLDL binding. | nih.gov |
| Hybrid Molecule Design | HER2 Inhibition | Tethering an isoquinoline to a quinazoline core enhanced HER2 selectivity over EGFR. | nih.gov |
| Spirocyclic Scaffolding | PDE5 Inhibition | Furoxan-coupled spiro-isoquinolino piperidine derivatives were developed as NO-releasing PDE5 inhibitors. | nih.gov |
| Structure-Based Design | Protein Kinase B (PKB) Inhibition | Constrained pyrrolidine (B122466) analogues were designed to mimic the bound conformation of linear prototypes in the PKB active site. | nih.gov |
Correlating Structural Features with Mechanistic Biological Activities
The nature and position of substituents on the isoquinolinone scaffold are critical determinants of target affinity and selectivity.
A striking example is seen in a series of 3-arylisoquinolinones designed as potential anticancer agents. nih.govacs.org A simple change in the substitution pattern on the 3-aryl ring from para to meta resulted in a profound shift in both potency and mechanism. nih.govacs.org Compounds with methoxy (B1213986) (-OCH₃) or fluoro (-F) groups at the meta position of the aryl ring exhibited significant antiproliferative activity, with IC₅₀ values in the sub-micromolar range. acs.org In contrast, the corresponding para-substituted analogues were over 700-fold less active. nih.gov This dramatic increase in potency was found to be due to a change in the mechanism of action to microtubule destabilization through binding to the colchicine (B1669291) site on tubulin. nih.govacs.org
| Compound | Substituent on 3-Aryl Ring | HepG2 (Liver Cancer) | MDA-MB-231 (Breast Cancer) | Reference |
|---|---|---|---|---|
| Compound 2 | meta-OCH₃ | 0.8 µM | 0.8 µM | acs.org |
| Compound 3 | para-OCH₃ | > 50 µM | > 50 µM | acs.org |
| Compound 4 | meta-F | 0.4 µM | 0.6 µM | nih.govacs.org |
| Compound 5 | para-F | > 50 µM | > 50 µM | nih.govacs.org |
Selectivity is another key parameter governed by substitution. In the development of HER2 inhibitors, replacing a quinoline (B57606) moiety with an isoquinoline in a series of quinazoline-based compounds led to a significant improvement in selectivity for HER2 over the closely related epidermal growth factor receptor (EGFR). nih.gov The resulting isoquinoline-tethered derivatives showed a 7- to 12-fold enhancement in selectivity compared to the approved drug lapatinib. nih.gov
Other key SAR findings include:
For N-(2-arylethyl) isoquinoline derivatives acting as CD36 antagonists, the presence of a methoxyl group at the 7-position and a hydroxyl group at either the 6- or 8-position was found to be crucial for good activity. nih.gov
In a broader context of isoquinoline alkaloids, features such as a quaternary nitrogen atom have been shown to play an important role in the antiviral and antimicrobial activity of certain classes like protoberberines and benzophenanthridines. researchgate.net
Molecular recognition between a ligand and its biological target is a dynamic process that often involves conformational changes in both molecules. nih.govarxiv.org These changes, while potentially unfavorable from a free energy standpoint, are essential for achieving specificity. nih.gov The inherent flexibility or rigidity of the isoquinolinone scaffold, as well as the conformational preferences induced by its substituents, play a pivotal role in its interaction with target proteins.
The crystal structure of a related compound, 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one, shows that the dihydro-isoquinolinone ring adopts a non-planar half-chair conformation. nih.gov Furthermore, the two main aromatic ring systems are inclined at a significant dihedral angle, highlighting the three-dimensional nature of the scaffold. nih.gov
This conformational flexibility is key to understanding the differential activity of the meta- and para-substituted 3-arylisoquinolinones. nih.govacs.org Molecular modeling studies revealed that the enhanced activity of the meta-substituted compound arises from a specific conformational effect: the meta substituent is able to fit into a sub-pocket within the colchicine-binding site of tubulin. nih.govacs.org The corresponding para substituent, due to its position, is sterically hindered from occupying this same pocket, leading to a much weaker binding interaction. nih.govacs.org
This illustrates a fundamental principle of molecular recognition: the conformation of a ligand dictates how well it complements the three-dimensional and electronic features of its binding site. Substituents can also serve to pre-organize a molecule into its "bioactive conformation," reducing the entropic penalty of binding and thus increasing affinity. mdpi.com
Identification and Validation of Key Pharmacophoric Elements
A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to interact with a specific biological target. Identifying the pharmacophore of a chemical series is a crucial step in designing new, more potent analogues.
For a series of isoquinolin-1-one and quinazolin-4-one derivatives that act as inhibitors of tumor necrosis factor-alpha (TNFα), a five-point pharmacophore model was generated. documentsdelivered.com This model, designated AAHRR, consists of:
Two Hydrogen Bond Acceptor (A) features.
One Hydrophobic (H) feature.
Two Aromatic Ring (RR) features.
This pharmacophore hypothesis successfully guided the development of a 3D-QSAR model and corresponded well with the binding mode observed in docking studies with the TNFα protein. documentsdelivered.com
In another example, structure-based design efforts targeting Protein Kinase B (PKB) used the known binding mode of initial leads to identify essential pharmacophoric elements. nih.gov This knowledge allowed for the design of constrained pyrrolidine analogues that mimicked the bound conformation of the parent compounds, effectively validating the key structural requirements for potent inhibition. nih.gov
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of novel compounds, rationalizing mechanisms of action, and prioritizing candidates for synthesis, thereby saving significant time and resources. nih.gov
For isoquinoline-related scaffolds, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been employed. bohrium.com These methods generate 3D contour maps that visualize the regions around a molecule where certain properties are predicted to enhance or diminish biological activity. For example, a QSAR study on isoquinoline-1,3-dione derivatives as CDK4 inhibitors could reveal areas where bulky substituents are favored (steric maps) or where positive or negative charges are preferred (electrostatic maps), providing a clear roadmap for designing improved inhibitors. bohrium.com
The design of novel analogues based on the 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one scaffold can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the information derived from a set of known active ligands. The development of the AAHRR pharmacophore for TNFα inhibitors is a classic example of ligand-based design, as the model was built by analyzing the common features of active isoquinolin-1-one molecules. documentsdelivered.com
Structure-Based Design: This powerful approach is employed when the 3D structure of the target protein, often determined by X-ray crystallography, is available. It allows for the direct visualization of the binding site and the rational design of ligands with complementary shapes and chemical properties. The development of isoquinoline-5-sulfonamide (B1244767) inhibitors of PKB was guided by co-crystal structures, enabling the design of analogues that perfectly mimicked the conformation of known binders. nih.gov Similarly, the discovery of the enhanced activity of meta-substituted 3-arylisoquinolinones was explained and validated through molecular docking simulations that placed the compounds into the crystal structure of their target, tubulin. nih.govacs.org This computational analysis provided a clear, structure-based rationale for the observed SAR. nih.govacs.org
In Silico Screening and Virtual Library Design for Hypothesis Generation
The rational design of novel therapeutics based on the this compound scaffold is heavily reliant on computational, or in silico, methodologies. Techniques such as virtual screening and virtual library design are pivotal for rapidly exploring a vast chemical space, generating testable hypotheses, and prioritizing compounds for chemical synthesis and subsequent biological evaluation. nih.govarxiv.org This approach significantly accelerates the discovery of new derivatives with potentially enhanced potency and selectivity.
The process often begins with structure-based virtual screening, where a high-resolution 3D structure of the biological target, frequently an enzyme like Poly (ADP-ribose) polymerase-1 (PARP-1), is used as a template. nih.govsci-hub.box PARP-1 is a key enzyme involved in DNA repair and has been a prominent target for anticancer therapies, with the isoquinolinone core being a well-established pharmacophore for its inhibition. nih.govrjsocmed.com Using molecular docking programs, vast libraries of compounds are computationally fitted into the active site of the target protein to predict their binding affinity and orientation. plos.orgresearchgate.net
Virtual libraries are collections of digital molecules designed around a core scaffold, in this case, this compound. These libraries are created by systematically modifying the parent structure. For instance, researchers can generate thousands of virtual derivatives by:
Altering the substituents on the N-phenyl ring.
Introducing different functional groups at various positions of the isoquinolinone core.
Replacing the hydroxyphenyl moiety with other aromatic or heterocyclic rings.
These computationally generated libraries are then screened to identify candidates with the most promising predicted binding energies and interaction patterns. The results of such screenings are crucial for generating Structure-Activity Relationship (SAR) hypotheses. For example, docking studies can reveal that the 4-hydroxyl group on the phenyl ring acts as a critical hydrogen bond donor, or that a specific pocket in the enzyme's active site can accommodate bulky hydrophobic groups at a certain position on the isoquinolinone ring. nih.gov
Another powerful in silico tool is pharmacophore modeling. nih.govnih.govresearchgate.net A pharmacophore model is an abstract 3D representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are essential for a molecule to bind to its target. arxiv.org By analyzing the binding mode of known active compounds like this compound, a pharmacophore model can be constructed. nih.govresearchgate.net This model then serves as a sophisticated 3D filter to screen virtual libraries, rapidly identifying novel molecules that possess the required geometric and chemical features for biological activity. nih.govmdpi.com
The data below illustrates a hypothetical output from a virtual screening study designed to identify potential PARP-1 inhibitors based on the this compound scaffold. The docking score represents the predicted binding affinity (where more negative values indicate stronger binding), and the "Key Predicted Interactions" column provides a hypothesis for the SAR.
| Compound ID | Structure Modification (Relative to Parent Scaffold) | Predicted Docking Score (kcal/mol) | Key Predicted Interactions (Hypothesis) |
| VIRT-001 | Parent Scaffold | -7.5 | H-bond from 4'-OH to Gly863; Pi-stacking with Tyr907 |
| VIRT-002 | 3'-Fluoro substitution on N-phenyl ring | -8.2 | Additional H-bond with Ser904; Enhanced electrostatic interaction |
| VIRT-003 | 4'-OH replaced with 4'-NH2 | -7.9 | Retains H-bond to Gly863; potential for additional interactions |
| VIRT-004 | 7-Methoxy substitution on isoquinolinone ring | -8.5 | Methoxy group occupies a hydrophobic pocket near Leu769 |
| VIRT-005 | N-phenyl replaced with N-pyridyl | -7.1 | Altered geometry reduces optimal pi-stacking with Tyr907 |
This in silico-generated data allows researchers to form clear hypotheses. For example, the data suggests that adding a fluorine at the 3'-position (VIRT-002) or a methoxy group at the 7-position (VIRT-004) could enhance binding affinity. Conversely, replacing the phenyl ring with a pyridine (B92270) ring (VIRT-005) might be detrimental. These computational insights guide the synthesis of a smaller, more focused set of compounds, making the drug discovery process more efficient and targeted. rjsocmed.comdovepress.com
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 2-(4-hydroxyphenyl)isoquinolin-1(2H)-one and its analogs?
- Answer : Common approaches include:
- Transition metal-catalyzed annulations : Manganese- or ruthenium-catalyzed cascade reactions using alkyne-tethered amides or alcohols (e.g., CuBr-mediated cross-dehydrogenative coupling with alkynes or aryl halides) .
- Polylithiation and acylation : Treatment of precursors (e.g., 2-methylbenzoic acid phenylhydrazide) with lithium diisopropylamide (LDA), followed by condensation with esters (e.g., methyl 4-methoxybenzoate) and acid cyclization to form the isoquinolinone core .
- Oxidative functionalization : Introduction of carbonyl groups via SeO₂ oxidation of acetyl substituents at position 3 .
Q. What analytical techniques are critical for confirming the structure of this compound derivatives?
- Answer :
- X-ray crystallography : Determines crystal packing, hydrogen bonding (e.g., C–H···π interactions), and unit cell parameters (e.g., monoclinic space group , Å, Å, Å) .
- NMR and MS : H/C NMR confirms substitution patterns, while MS validates molecular weight (e.g., , ) .
Advanced Research Questions
Q. How can regioselectivity challenges in annulation reactions be addressed during synthesis?
- Answer :
- Ligand and solvent effects : Copper(I) catalysts with bulky ligands (e.g., -BuO⁻) suppress competing exchange reactions (e.g., formation of regioisomeric byproducts) .
- Computational modeling : Density functional theory (DFT) predicts thermodynamic stability of isomers (e.g., 4b isomer is 10 kcal/mol more stable than 5 isomer due to steric and electronic factors) .
Q. What biological activities are associated with isoquinolin-1(2H)-one derivatives, and how are they evaluated?
- Answer :
- Anticancer activity : Derivatives like 3-acyl analogs induce G2 phase arrest, apoptosis, and pyroptosis in breast cancer via caspase-3/GSDME pathways. Assays include flow cytometry and Western blotting .
- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition is tested via Ellman’s method, with IC₅₀ values correlated to substituents (e.g., 2-benzoyl groups enhance activity) .
Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?
- Answer :
- Substituent variation : Position 3 modifications (e.g., acyl vs. formyl groups) significantly impact potency. For example, 3-acyl derivatives show enhanced cytotoxicity compared to unsubstituted analogs .
- Pharmacophore modeling : The 2-phenylisoquinolin-1(2H)-one scaffold (e.g., in Duvelisib) is critical for PI3K inhibition, validated via molecular docking .
Q. What mechanistic insights explain the antitumor effects of this compound analogs?
- Answer :
- Apoptosis induction : Activation of intrinsic pathways (e.g., Bax/Bcl-2 ratio modulation) confirmed via mitochondrial membrane potential assays .
- Pyroptosis triggering : Gasdermin E (GSDME) cleavage by caspase-3, detected via immunofluorescence and lactate dehydrogenase (LDH) release assays .
Methodological Considerations
-
Synthetic Optimization :
-
Bioactivity Profiling :
- Pair in vitro assays (e.g., MTT for cytotoxicity) with in vivo xenograft models to validate therapeutic potential .
-
Computational Tools :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
